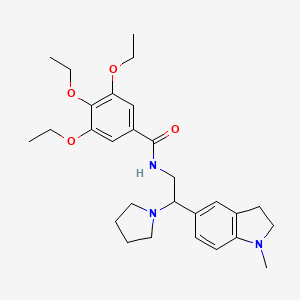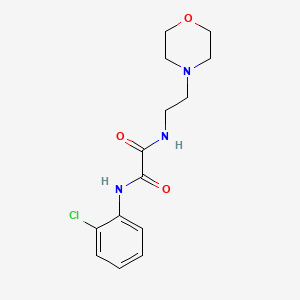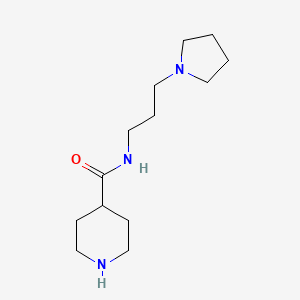
N-(3-pyrrolidin-1-ylpropyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-pyrrolidin-1-ylpropyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C13H25N3O and a molecular weight of 239.36 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperidine-4-carboxamide derivatives involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The structure of the analogues is confirmed by different techniques such as IR and 1H NMR .Molecular Structure Analysis
The molecular structure of “N-(3-pyrrolidin-1-ylpropyl)piperidine-4-carboxamide” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Piperidine derivatives have been found to be potent dopamine reuptake inhibitors . They also show antibacterial activity, with the activity increasing in a specific order based on the N’-substituents .Physical And Chemical Properties Analysis
“N-(3-pyrrolidin-1-ylpropyl)piperidine-4-carboxamide” is a solid compound that should be stored at room temperature . It has a molecular weight of 239.36 and a molecular formula of C13H25N3O .Wissenschaftliche Forschungsanwendungen
Cannabinoid Receptor Antagonists
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a related compound, serves as a potent antagonist for the brain cannabinoid receptor (CB1). This compound led to the study of pyrazole derivatives for understanding cannabinoid receptor binding sites and potentially aiding in developing pharmacological probes. These compounds could be used to antagonize the harmful effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Anti-Angiogenic and DNA Cleavage Activities
Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and exhibited significant anti-angiogenic and DNA cleavage activities. These compounds blocked the formation of blood vessels in vivo and showed potential as anticancer agents (Kambappa et al., 2017).
Molecular Interaction Studies
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a related compound, was used for molecular interaction studies with the CB1 cannabinoid receptor. This research contributed to understanding the structure-activity relationships for cannabinoid receptor ligands (Shim et al., 2002).
Development of Rho Kinase Inhibitors
N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, similar in structure, was developed as a novel Rho kinase inhibitor for treating central nervous system disorders. This research highlights a scalable and facile synthetic process for such inhibitors (Wei et al., 2016).
Investigation of Antipsychotic Agents
Heterocyclic carboxamides, including piperidine-4-carboxamide derivatives, were evaluated as potential antipsychotic agents. This study contributes to understanding the pharmacological properties of these compounds in treating psychiatric disorders (Norman et al., 1996).
Histone Deacetylase Inhibition
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a structurally similar compound, was identified as a selective small molecule histone deacetylase (HDAC) inhibitor. This research contributes to the development of potential anticancer drugs (Zhou et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-pyrrolidin-1-ylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c17-13(12-4-7-14-8-5-12)15-6-3-11-16-9-1-2-10-16/h12,14H,1-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEIJXHUNFUXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-pyrrolidin-1-ylpropyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2884596.png)
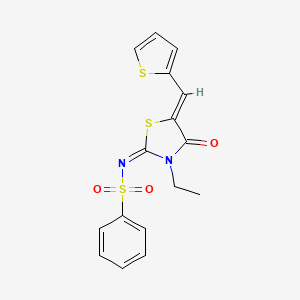
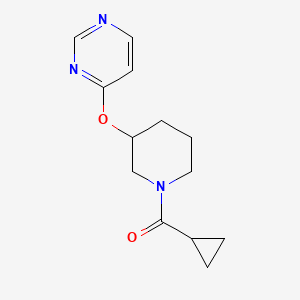
![N-[3-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2884600.png)
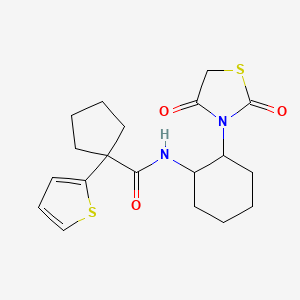
![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/no-structure.png)
![6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2884606.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2884608.png)
![Ethyl 5-(2-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884609.png)
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884610.png)
